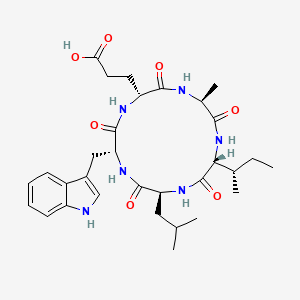

Cyclo(-D-Glu-Ala-D-allo-Ile-Leu-D-trp)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BE-18257B is a cyclic pentapeptide, cyclo (D-tryptophan-D-glutamic acid-alanine-D-allo-isoleucine-leucine), known for its selective binding to endothelin-A receptors. It was isolated from the fermentation products of the bacterium Streptomyces misakiensis . This compound has garnered significant interest due to its potent antagonistic effects on endothelin-1-induced vasoconstriction, making it a valuable tool in cardiovascular research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BE-18257B involves the formation of a cyclic pentapeptide structure. The key steps include the coupling of D-tryptophan, D-glutamic acid, alanine, D-allo-isoleucine, and leucine, followed by cyclization to form the cyclic structure . The reaction conditions typically involve the use of peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of BE-18257B can be achieved through fermentation using Streptomyces misakiensis. The bacterium is cultured in a suitable medium, and the compound is extracted from the fermentation broth. The purification process involves several chromatographic techniques to isolate BE-18257B in its pure form .

Chemical Reactions Analysis

Types of Reactions

BE-18257B primarily undergoes peptide bond formation and cyclization reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .

Common Reagents and Conditions

The common reagents used in the synthesis of BE-18257B include peptide coupling reagents like DCC and NHS, as well as organic solvents such as DMF. The cyclization step is often facilitated by the use of strong acids or bases to promote the formation of the cyclic structure .

Major Products Formed

The major product formed from the synthesis of BE-18257B is the cyclic pentapeptide itself. No significant by-products are typically observed under optimized reaction conditions .

Scientific Research Applications

BE-18257B has a wide range of scientific research applications:

Mechanism of Action

BE-18257B exerts its effects by selectively binding to endothelin-A receptors, thereby blocking the action of endothelin-1. This inhibition prevents endothelin-1-induced vasoconstriction, leading to vasodilation and reduced blood pressure . The molecular targets involved include the endothelin-A receptors located on vascular smooth muscle cells .

Comparison with Similar Compounds

Similar Compounds

BE-18257A: Another cyclic pentapeptide with a similar structure but different amino acid composition.

BQ-123: A selective endothelin-A receptor antagonist with a similar cyclic pentapeptide structure.

WS-7338B: Structurally identical to BE-18257B and exhibits similar biological activity.

Uniqueness

BE-18257B is unique due to its specific amino acid sequence and its high selectivity for endothelin-A receptors. This selectivity makes it a valuable tool for studying the physiological and pharmacological roles of endothelin-1 .

Properties

Molecular Formula |

C31H44N6O7 |

|---|---|

Molecular Weight |

612.7 g/mol |

IUPAC Name |

3-[(2R,5S,8R,11S,14R)-8-[(2S)-butan-2-yl]-14-(1H-indol-3-ylmethyl)-5-methyl-11-(2-methylpropyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propanoic acid |

InChI |

InChI=1S/C31H44N6O7/c1-6-17(4)26-31(44)36-23(13-16(2)3)29(42)35-24(14-19-15-32-21-10-8-7-9-20(19)21)30(43)34-22(11-12-25(38)39)28(41)33-18(5)27(40)37-26/h7-10,15-18,22-24,26,32H,6,11-14H2,1-5H3,(H,33,41)(H,34,43)(H,35,42)(H,36,44)(H,37,40)(H,38,39)/t17-,18-,22+,23-,24+,26+/m0/s1 |

InChI Key |

UMKHUVRCCMAOBN-RGZKPZSGSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)C)CCC(=O)O)CC2=CNC3=CC=CC=C32)CC(C)C |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C)CCC(=O)O)CC2=CNC3=CC=CC=C32)CC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B13822481.png)

![4H-Imidazo[1,5,4-DE]quinoxalin-5(6H)-one](/img/structure/B13822503.png)

![1-[[(Z)-(5-bromoindol-3-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B13822514.png)

![(2Z)-2-[(2E)-(3-bromobenzylidene)hydrazinylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B13822532.png)

![5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene](/img/structure/B13822558.png)

![9-(3-Methoxyphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13822574.png)